1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the trichloromethyl group has been used as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a potential pathway for the synthesis of related compounds . Additionally, the reaction of tetrachloro-3-buten-2-one with 3,5-dimethylpyrazole has led to the formation of dichloro-substituted pyrazole derivatives, which upon treatment with amines can result in the replacement of one pyrazole ring by the amine residue . These methods suggest that similar strategies could be employed for the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can act as coordination sites in metal complexes. For example, in the mixed acetatopercholate transition metal complexes, the pyrazole groups are involved in chelating the metal ion, resulting in various coordination geometries . This implies that the molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride would also allow for coordination with metals, potentially forming stable complexes.
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. The nucleophilic substitution reaction mentioned earlier is one example. Additionally, the one-pot, three-component synthesis method has been reported for the formation of indolin-2-one derivatives using 1H-pyrazol-5-amines . This demonstrates the reactivity of the pyrazole moiety in multi-component reactions, which could be relevant for the chemical reactions involving 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring has led to the formation of water-soluble pyrazolate rhodium(I) complexes . This suggests that the solubility and other physical properties of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride could be influenced by its substituents, potentially enhancing its solubility in polar solvents.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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Antileishmanial and Antimalarial Activities
- Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .
- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
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Antibacterial and Antifungal Activities
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Cytotoxic Efficiency
Future Directions
Pyrazole compounds, including 1,3-dimethyl-1H-pyrazol-4-amine, have been the focus of many research studies due to their potential pharmacological properties . Future research may continue to explore the synthesis methods, chemical reactions, and potential applications of these compounds in various fields of science .
properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506902 | |
Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1147222-02-3 | |
Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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